3-(1,3-Thiazol-2-yl)phenol
Overview
Description
3-(1,3-Thiazol-2-yl)phenol is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, which include 3-(1,3-thiazol-2-yl)phenol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit or activate enzymes, block or stimulate receptors, and interfere with biochemical pathways .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways . They can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial activity, promote plant growth, and increase seed yield and oil content .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)phenol typically involves the reaction of 1,3-thiazole with phenol derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where phenol reacts with 1,3-thiazole-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and yield higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Thiazol-2-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-(1,3-Thiazol-2-yl)benzoic acid.
Reduction: Production of 3-(1,3-Thiazol-2-yl)benzyl alcohol.
Substitution: Generation of various substituted phenol derivatives.
Scientific Research Applications
. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it exhibits antioxidant, anti-inflammatory, and antimicrobial properties. In medicine, it is being explored for its potential use in drug development, particularly as an antitumor agent. In industry, it is used in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
3-(1,3-Thiazol-2-yl)phenol is similar to other thiazole derivatives such as 2-(1,3-thiazol-2-yl)phenol and 4-(1,3-thiazol-2-yl)phenol. While all thiazole derivatives share common structural features, the position of the thiazole ring and the phenol group can significantly influence their properties and uses.
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Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFDTPOJDKPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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